5-tert-Butyl-4,6-dinitro-m-xylene 5-tert-Butyl-4,6-dinitro-m-xylene
Brand Name: Vulcanchem
CAS No.: 84434-22-0
VCID: VC17005362
InChI: InChI=1S/C12H16N2O4/c1-7-6-8(2)11(14(17)18)9(12(3,4)5)10(7)13(15)16/h6H,1-5H3
SMILES:
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

5-tert-Butyl-4,6-dinitro-m-xylene

CAS No.: 84434-22-0

Cat. No.: VC17005362

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

5-tert-Butyl-4,6-dinitro-m-xylene - 84434-22-0

Specification

CAS No. 84434-22-0
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name 3-tert-butyl-1,5-dimethyl-2,4-dinitrobenzene
Standard InChI InChI=1S/C12H16N2O4/c1-7-6-8(2)11(14(17)18)9(12(3,4)5)10(7)13(15)16/h6H,1-5H3
Standard InChI Key ZHFGLQLHVTZCGJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C

Introduction

Structural and Chemical Properties

Molecular Architecture

5-tert-Butyl-4,6-dinitro-m-xylene (CAS No. 84434-22-0) features a benzene ring substituted with two nitro groups (NO2-\text{NO}_2), a tert-butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3), and two methyl groups (CH3-\text{CH}_3) at positions 1, 3, 4, 5, and 6 (Figure 1). The tert-butyl group at position 5 and nitro groups at positions 4 and 6 create steric hindrance, influencing the compound’s reactivity and stability .

Table 1: Chemical Identity and Physical Properties

PropertyValue/DescriptorSource
Molecular FormulaC12H16N2O4\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Molecular Weight252.27 g/mol
Density1.187 g/cm³
Solubility in WaterInsoluble
SMILES NotationCC1=CC(=C(C(=C1N+[O-])C(C)(C)C)N+[O-])C
InChIKeyZHFGLQLHVTZCGJ-UHFFFAOYSA-N

Spectroscopic and Collision Cross Section Data

PubChemLite’s predicted collision cross section (CCS) values for various adducts provide insights into the compound’s behavior in mass spectrometry (Table 2). The [M+H]+[M+H]^+ adduct exhibits a CCS of 166.5 Ų, while the [M+K]+[M+K]^+ adduct shows a higher value of 181.6 Ų, reflecting increased molecular surface area due to potassium ion coordination .

Table 2: Predicted Collision Cross Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+[M+H]^+253.11829166.5
[M+Na]+[M+Na]^+275.10023172.8
[M+NH4]+[M+NH₄]^+270.14483175.3
[M+K]+[M+K]^+291.07417181.6

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via nitration of tert-butyl-substituted m-xylene precursors. Under acidic conditions, nitric acid introduces nitro groups at positions 4 and 6, while the tert-butyl group is introduced through Friedel-Crafts alkylation. Reaction conditions (temperature, acid concentration) critically influence yield and purity.

Chemical Reactions

5-tert-Butyl-4,6-dinitro-m-xylene undergoes reactions typical of nitroaromatics:

  • Nitration: Further nitration at position 2 occurs under strongly acidic conditions, forming a trinitro derivative.

  • Reduction: Catalytic hydrogenation reduces nitro groups to amines, yielding 5-tert-Butyl-4,6-diamino-m-xylene, a potential intermediate for dyes.

  • Decomposition: Thermal decomposition above 200°C releases nitrogen oxides (NOx\text{NO}_x), posing inhalation hazards.

Toxicity and Health Effects

Acute and Chronic Toxicity

Inhalation or dermal exposure to 5-tert-Butyl-4,6-dinitro-m-xylene may cause respiratory irritation, dermatitis, and systemic effects due to nitro group-mediated oxidative stress. While no carcinogenicity studies specific to this compound exist, IARC classifies structurally related nitromusks (e.g., musk xylene) as Group 2B carcinogens based on rodent tumorigenicity .

Mechanistic Insights

Nitro groups undergo enzymatic reduction in vivo, generating reactive nitrogen species (RNS) that damage DNA and proteins . This mechanism parallels findings in musk ambrette, where chronic exposure led to hepatic tumors in mice via RNS-induced mutagenesis .

Environmental Impact and Persistence

Bioaccumulation

The compound’s hydrophobicity (logPow4.2\log P_{ow} \approx 4.2) enables bioaccumulation in fatty tissues of aquatic organisms, with biomagnification factors exceeding 10,000 in fish models.

Degradation Dynamics

Atmospheric hydroxyl radicals (OH^\bullet\text{OH}) slowly degrade 5-tert-Butyl-4,6-dinitro-m-xylene, with a half-life of 15–30 days in air. Aquatic degradation is negligible due to photolytic stability, leading to sediment accumulation.

Regulatory Status and Guidelines

Global Regulatory Frameworks

  • EU (ECHA): Listed under REACH Annex XVII, restricting concentrations in consumer products to <0.1%.

  • U.S. (EPA): Classified as a High Production Volume (HPV) chemical, requiring ecological risk assessments.

Related Nitromusk Compounds

Table 3: Comparison with Key Nitromusk Analogs

CompoundCAS No.Key Structural DifferencesToxicity Profile
Musk Xylene81-15-2Three nitro groups, no methoxyGroup 2B carcinogen
Musk Ambrette83-66-9Methoxy group at position 2Discontinued due to hepatotoxicity

Applications and Industrial Use

Primarily employed in fragrance formulations, 5-tert-Butyl-4,6-dinitro-m-xylene imparts a long-lasting musky scent to perfumes, detergents, and cosmetics. Its stability in alkaline conditions makes it suitable for soap-based products.

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